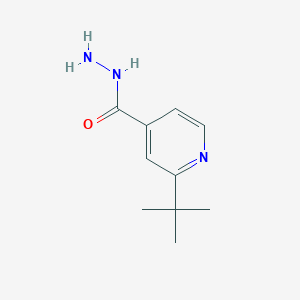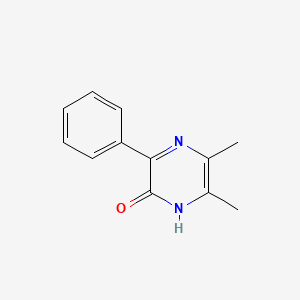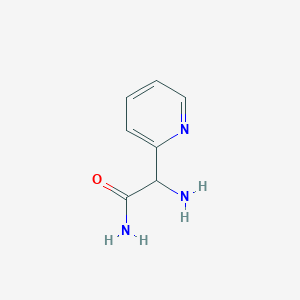
Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride
Vue d'ensemble
Description
Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride, also known by its chemical formula (ClCH₂CH₂)₂NH·HCl , is a compound used as a starting material for synthesizing piperazine derivatives. It is a white crystalline powder with a melting point of 212-214°C . The compound’s structure consists of two 2-chloroethyl groups attached to a central 2-phenylethylamine moiety.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloroethylamine hydrochloride with 2-phenylethylamine . The resulting compound undergoes alkylation at the amino group, leading to the formation of the desired product .
Molecular Structure Analysis
The molecular formula of this compound is C₆H₁₄Cl₂N . Its structure comprises two 2-chloroethyl groups (ClCH₂CH₂) attached to a central 2-phenylethylamine moiety. The hydrochloride salt forms due to protonation of the amino group by HCl .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitution , alkylation , and deprotonation . These reactions allow for the modification of the compound and its conversion into other derivatives .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride has been synthesized and studied for its chemical properties. Xiao Cui-ping (2009) outlined a process for its synthesis using diethanol amine, thionyl chloride, and chloroform, achieving a yield of 84.6% (Xiao Cui-ping, 2009). Additionally, Niu Rui-xia (2011) synthesized Bis-(2-chloroethyl)amine through the Vilsmeier reaction, achieving a high conversion rate and yield (Niu Rui-xia, 2011).
Dielectric Constant Switching
The organic salt form of this compound exhibits a sharp switching of its dielectric constant near room temperature. This property is due to dynamic changes in the (2-chloroethyl)ammonium cation, correlating with a structural phase transition (Shao et al., 2015).
Application in Ligand Synthesis
This chemical has been used in the synthesis of various ligands. For instance, Potapov et al. (2007) employed this compound in the synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands (Potapov et al., 2007).
Pharmaceutical Applications
This compound has been involved in pharmaceutical research. Lin et al. (2006) described its use in the in-line monitoring of a hydrochloride salt formation process in pharmaceutical production (Lin et al., 2006).
Material Science and Engineering
The compound has been studied in material science, particularly in the formation of carbonaceous materials. Bourlinos et al. (2009) researched the pyrolytic formation of a new layered carbonaceous material with characteristics mimicking graphite oxide, using this compound (Bourlinos et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
N,N-bis(2-chloroethyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N.ClH/c13-7-10-15(11-8-14)9-6-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOSAHPINLATIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCCl)CCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596622 | |
| Record name | 2-Chloro-N-(2-chloroethyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100249-12-5 | |
| Record name | 2-Chloro-N-(2-chloroethyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[(2-phenoxyethyl)amino]-](/img/structure/B3044518.png)


![Phosphonic acid, [4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3044525.png)






![2-[3-(Carboxymethyl)-2,2-dimethylcyclopropyl]acetic acid](/img/structure/B3044535.png)
![N-[2-(4-hydroxyphenyl)ethyl]hexadecanamide](/img/structure/B3044537.png)

